molecular formula C12H15FO2 B13205201 3-Fluoro-2,2-dimethyl-3-(3-methylphenyl)propanoic acid

3-Fluoro-2,2-dimethyl-3-(3-methylphenyl)propanoic acid

Cat. No.: B13205201
M. Wt: 210.24 g/mol
InChI Key: IASVOTCKYAMSCF-UHFFFAOYSA-N
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Description

3-Fluoro-2,2-dimethyl-3-(3-methylphenyl)propanoic acid is a fluorinated organic compound with the molecular formula C12H15FO2 and a molecular weight of 210.24 g/mol . Its structure features a propanoic acid backbone that is disubstituted with fluorine and a 3-methylphenyl group at the 3-position, alongside two methyl groups at the 2-position. Fluorinated propanoic acid derivatives are of significant interest in medicinal chemistry and drug discovery. Related compounds, such as fluorinated amino acids, are extensively investigated as potential radiotracers for Positron Emission Tomography (PET) imaging, particularly for visualizing tumors, due to their role as substrates for amino acid transporters on cell membranes . Other fluorinated phenylpropanoic acid derivatives serve as key intermediates or scaffolds in the synthesis of biologically active molecules, including potent antagonists for targets like the TRPV1 receptor, which is relevant in pain research . This compound is intended for Research Use Only. It is not intended for diagnostic or therapeutic applications. Handle with appropriate safety precautions. Please refer to the Safety Data Sheet (SDS) for comprehensive handling and safety information before use.

Properties

Molecular Formula

C12H15FO2

Molecular Weight

210.24 g/mol

IUPAC Name

3-fluoro-2,2-dimethyl-3-(3-methylphenyl)propanoic acid

InChI

InChI=1S/C12H15FO2/c1-8-5-4-6-9(7-8)10(13)12(2,3)11(14)15/h4-7,10H,1-3H3,(H,14,15)

InChI Key

IASVOTCKYAMSCF-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=CC=C1)C(C(C)(C)C(=O)O)F

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Fluoro-2,2-dimethyl-3-(3-methylphenyl)propanoic acid can be achieved through several synthetic routes. One common method involves the fluorination of a suitable precursor, such as 2,2-dimethyl-3-(3-methylphenyl)propanoic acid, using a fluorinating agent like diethylaminosulfur trifluoride (DAST) under controlled conditions. The reaction typically requires anhydrous conditions and is carried out at low temperatures to prevent side reactions.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale fluorination processes using specialized equipment to handle the fluorinating agents safely. The process may also include purification steps such as recrystallization or chromatography to obtain the desired purity of the final product.

Chemical Reactions Analysis

Types of Reactions

3-Fluoro-2,2-dimethyl-3-(3-methylphenyl)propanoic acid can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions can convert the carboxylic acid group to an alcohol or an aldehyde.

    Substitution: The fluorine atom can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.

    Substitution: Nucleophiles like sodium methoxide (NaOMe) or potassium tert-butoxide (KOtBu) can be employed for substitution reactions.

Major Products Formed

    Oxidation: Formation of ketones or carboxylic acids.

    Reduction: Formation of alcohols or aldehydes.

    Substitution: Formation of new compounds with different functional groups replacing the fluorine atom.

Scientific Research Applications

3-Fluoro-2,2-dimethyl-3-(3-methylphenyl)propanoic acid has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Studied for its potential biological activity and interactions with biological molecules.

    Medicine: Investigated for its potential use in drug development and as a pharmaceutical intermediate.

    Industry: Utilized in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of 3-Fluoro-2,2-dimethyl-3-(3-methylphenyl)propanoic acid involves its interaction with specific molecular targets. The fluorine atom can enhance the compound’s binding affinity to certain enzymes or receptors, leading to altered biological activity. The pathways involved may include inhibition or activation of specific enzymes, modulation of receptor activity, or interaction with cellular signaling pathways.

Comparison with Similar Compounds

Structural Analogues

A. NSAID Derivatives (e.g., Ibuprofen, Naproxen)

  • Structural Differences: Unlike NSAIDs such as Ibuprofen (α-(4-isobutylphenyl)propanoic acid) or Naproxen (α-(6-methoxy-2-naphthyl)propanoic acid), the target compound lacks a chiral center at C2 and instead features a fluorine atom and geminal dimethyl groups .
  • Physicochemical Properties: Solubility: NSAIDs like Diclofenac (33 mg/L) and Naproxen (15.9 mg/L) exhibit low water solubility due to aromatic hydrophobic groups. The target compound’s 3-methylphenyl and dimethyl substituents likely further reduce solubility compared to hydroxyl-containing analogues (e.g., 3-hydroxy-3-phenylpropanoic acid derivatives) . For example, 3-hydroxy-3,3-diphenylpropanoic acid (log P ~2.8) is less lipophilic than the target compound due to polar hydroxyl groups .

B. Fluorinated Propanoic Acids

  • (R)-3,3,3-Trifluoro-2-hydroxy-2-methylpropanoic Acid (CAS 44864-47-3): Contains a trifluoromethyl group and hydroxyl substituent, leading to stronger acidity (pKa ~1.5) compared to the target compound. The hydroxyl group also facilitates hydrogen bonding, unlike the fluorine and dimethyl groups in the target .
  • 3-Amino-3-(3-fluorophenyl)-2-hydroxypropanoic Acid (CAS 1217649-15-4): Features amino and hydroxyl groups, enabling zwitterionic behavior and higher solubility in polar solvents compared to the hydrophobic target compound .

C. Aromatic Substitution Variants

  • 3-(3-Trifluoromethylphenyl)propanoic Acid (CAS 94022-99-8): The trifluoromethyl group increases electronegativity and lipophilicity (log P ~3.5) relative to the target’s methylphenyl group. This enhances resistance to metabolic oxidation .
  • 3-Phenyl-3-p-tolylpropanoic Acid: Lacking fluorine and dimethyl groups, this compound has reduced steric hindrance and lower log P (~2.2), making it more amenable to enzymatic interactions .

Biological Activity

3-Fluoro-2,2-dimethyl-3-(3-methylphenyl)propanoic acid (CAS Number: 1783965-98-9) is a fluorinated carboxylic acid that has garnered attention for its potential biological activities. This compound features a unique structure that includes a fluorine atom, which is known to influence biological interactions and pharmacological properties. This article aims to summarize the biological activity of this compound based on various studies, including antimicrobial properties, mechanisms of action, and relevant case studies.

The molecular formula of this compound is C₁₂H₁₅FO₂, with a molecular weight of 210.24 g/mol. The presence of the fluorine atom is significant as it enhances lipophilicity and may improve the compound's binding affinity to biological targets.

PropertyValue
Molecular FormulaC₁₂H₁₅FO₂
Molecular Weight210.24 g/mol
CAS Number1783965-98-9

Antimicrobial Activity

Recent studies have investigated the antimicrobial properties of various fluorinated compounds, including derivatives similar to this compound. These studies highlight the potential effectiveness of such compounds against both Gram-positive and Gram-negative bacteria.

Case Study: Antibacterial Efficacy

A study evaluating the antibacterial activity of related compounds found that certain fluorinated acids exhibited significant inhibition against various bacterial strains. For instance, compounds with similar structural features displayed minimum inhibitory concentration (MIC) values ranging from 4.69 to 22.9 µM against Bacillus subtilis and Staphylococcus aureus , suggesting potential applications in developing new antibacterial agents .

The mechanism by which this compound exerts its biological effects may involve several pathways:

  • Enzyme Inhibition : The fluorine atom can enhance binding affinity to target enzymes or receptors due to its electronegativity and steric effects.
  • Modulation of Signaling Pathways : The compound may interfere with cellular signaling pathways, potentially affecting cell proliferation and apoptosis.

Research Findings

Research has demonstrated that the incorporation of fluorinated groups into organic molecules can significantly alter their biological activities. For example, compounds containing trifluoromethyl groups have been shown to improve potency in inhibiting specific enzymes involved in various diseases .

Comparative Analysis

A comparative analysis of similar compounds reveals that those with fluorinated groups often exhibit enhanced biological activities compared to their non-fluorinated counterparts:

CompoundMIC against E. coli (µM)Activity Level
3-Fluoro-2,2-dimethyl-3-(methylphenyl)0.0195High
Non-fluorinated analog0.100Moderate

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